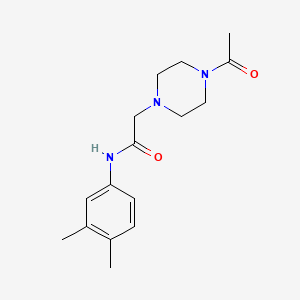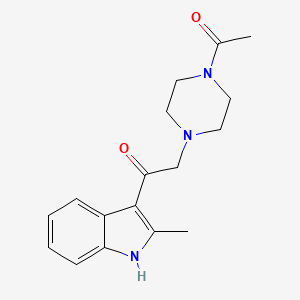
2-(4-acetylpiperazin-1-yl)-1-(2-methyl-1H-indol-3-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-acetylpiperazin-1-yl)-1-(2-methyl-1H-indol-3-yl)ethanone, also known as AMMI, is a chemical compound that has been widely used in scientific research. It is a potent and selective inhibitor of the enzyme monoamine oxidase B (MAO-B), which plays a crucial role in the metabolism of neurotransmitters such as dopamine, serotonin, and norepinephrine.
Wirkmechanismus
MAO-B is an enzyme that is primarily found in the brain and is responsible for the breakdown of neurotransmitters such as dopamine, serotonin, and norepinephrine. Inhibition of MAO-B leads to an increase in the levels of these neurotransmitters, which can have beneficial effects on mood, cognition, and behavior. 2-(4-acetylpiperazin-1-yl)-1-(2-methyl-1H-indol-3-yl)ethanone is a potent and selective inhibitor of MAO-B, and its mechanism of action involves binding to the active site of the enzyme and preventing the breakdown of neurotransmitters.
Biochemical and Physiological Effects:
2-(4-acetylpiperazin-1-yl)-1-(2-methyl-1H-indol-3-yl)ethanone has been shown to have a number of biochemical and physiological effects. In animal models, it has been shown to increase levels of dopamine, serotonin, and norepinephrine in the brain, leading to improvements in mood, cognition, and behavior. 2-(4-acetylpiperazin-1-yl)-1-(2-methyl-1H-indol-3-yl)ethanone has also been shown to have antioxidant and anti-inflammatory effects, which may contribute to its neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-(4-acetylpiperazin-1-yl)-1-(2-methyl-1H-indol-3-yl)ethanone in lab experiments is its potent and selective MAO-B inhibitory activity. This makes it a useful tool for studying the role of MAO-B in various physiological and pathological processes. However, one limitation of using 2-(4-acetylpiperazin-1-yl)-1-(2-methyl-1H-indol-3-yl)ethanone is its potential toxicity, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 2-(4-acetylpiperazin-1-yl)-1-(2-methyl-1H-indol-3-yl)ethanone. One area of interest is the development of more potent and selective MAO-B inhibitors based on the structure of 2-(4-acetylpiperazin-1-yl)-1-(2-methyl-1H-indol-3-yl)ethanone. Another area of interest is the investigation of the potential therapeutic uses of 2-(4-acetylpiperazin-1-yl)-1-(2-methyl-1H-indol-3-yl)ethanone in the treatment of neurodegenerative disorders, psychiatric disorders, and other conditions. Additionally, further studies are needed to investigate the potential toxicity and side effects of 2-(4-acetylpiperazin-1-yl)-1-(2-methyl-1H-indol-3-yl)ethanone in humans.
Synthesemethoden
2-(4-acetylpiperazin-1-yl)-1-(2-methyl-1H-indol-3-yl)ethanone can be synthesized using a variety of methods. One of the most common methods involves the reaction of 2-methyl-1H-indole-3-acetic acid with acetic anhydride and piperazine in the presence of a catalyst such as sulfuric acid. The resulting product is then purified using column chromatography to obtain pure 2-(4-acetylpiperazin-1-yl)-1-(2-methyl-1H-indol-3-yl)ethanone.
Wissenschaftliche Forschungsanwendungen
2-(4-acetylpiperazin-1-yl)-1-(2-methyl-1H-indol-3-yl)ethanone has been extensively used in scientific research due to its potent MAO-B inhibitory activity. It has been shown to have neuroprotective effects in animal models of Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders. 2-(4-acetylpiperazin-1-yl)-1-(2-methyl-1H-indol-3-yl)ethanone has also been studied for its potential use in the treatment of depression, anxiety, and other psychiatric disorders.
Eigenschaften
IUPAC Name |
2-(4-acetylpiperazin-1-yl)-1-(2-methyl-1H-indol-3-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-12-17(14-5-3-4-6-15(14)18-12)16(22)11-19-7-9-20(10-8-19)13(2)21/h3-6,18H,7-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJVRFLGUHVIEOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(=O)CN3CCN(CC3)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-acetylpiperazin-1-yl)-1-(2-methyl-1H-indol-3-yl)ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

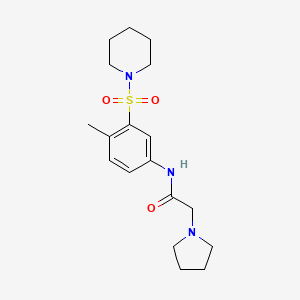
![2-[(4-Bromophenyl)methylsulfanyl]-1,4,5,6-tetrahydropyrimidine](/img/structure/B7636825.png)
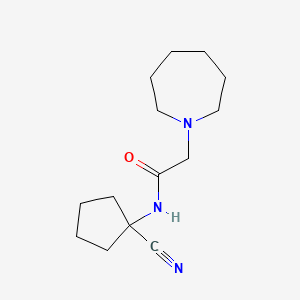
![N-(2,6-difluorophenyl)-2-[ethyl-[5-(trifluoromethyl)pyridin-2-yl]amino]acetamide](/img/structure/B7636836.png)
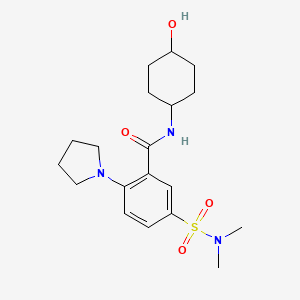
![N-[3-oxo-3-[4-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)piperazin-1-yl]propyl]acetamide](/img/structure/B7636851.png)
![N-(2-Methylphenyl)-2-[(hexahydro-1H-azepin)-1-yl]acetamide](/img/structure/B7636858.png)
![3,5-Dimethyl-4-[(4-methyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanylmethyl]-1,2-oxazole](/img/structure/B7636859.png)
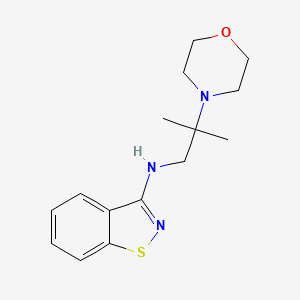
![2-(4-methylpiperazin-1-yl)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B7636868.png)
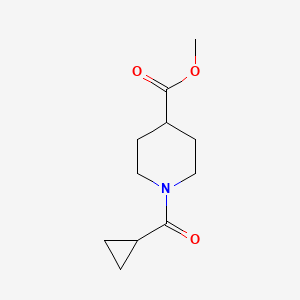
![2-[[(4-Chlorophenyl)-cyclobutylmethyl]amino]acetonitrile](/img/structure/B7636884.png)
![3-[(4-Acetylpiperazin-1-yl)methyl]benzonitrile](/img/structure/B7636888.png)
